Cochinchinenin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

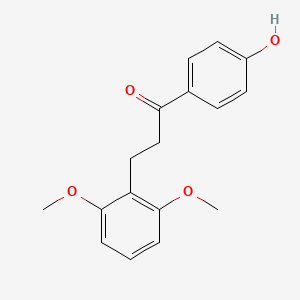

El Cochinchinenin A es un compuesto extraído de la resina de Dracaena cochinchinensis, comúnmente conocida como “sangre de dragón.” Esta resina se ha utilizado en la medicina tradicional china por su supuesta capacidad para facilitar la circulación sanguínea y dispersar la estasis sanguínea . El this compound es conocido por sus propiedades analgésicas y se ha estudiado por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

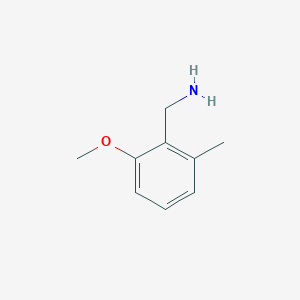

El Cochinchinenin A se puede sintetizar a través de una reacción de dos pasos que involucra derivados de acetofenona y 2,6-dimetoxi-benzaldehído . Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de this compound implica la extracción del compuesto de la resina de Dracaena cochinchinensis. La resina se recolecta, purifica y se somete a varios procesos químicos para aislar el this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

El Cochinchinenin A sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades terapéuticas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran al this compound incluyen agentes oxidantes, agentes reductores y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar las transformaciones químicas deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran al this compound incluyen varios derivados que se han estudiado por sus propiedades analgésicas y terapéuticas mejoradas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El Cochinchinenin A ejerce sus efectos modulando las corrientes de sodio resistentes a la tetrodotoxina en las neuronas . Esta modulación conduce a la supresión de las señales de dolor, lo que lo convierte en un agente analgésico eficaz. El compuesto interactúa con objetivos moleculares y vías específicas implicadas en la percepción del dolor y la inflamación .

Comparación Con Compuestos Similares

El Cochinchinenin A es similar a otros compuestos extraídos de Dracaena cochinchinensis, como el Cochinchinenin B y el Cochinchinenin C . El this compound es único en sus propiedades analgésicas específicas y su capacidad para modular las corrientes de sodio resistentes a la tetrodotoxina . Otros compuestos similares incluyen la loureirina A, la loureirina B y la loureirina C, que también tienen propiedades terapéuticas pero difieren en sus mecanismos de acción y objetivos moleculares específicos .

Propiedades

Número CAS |

1057666-04-2 |

|---|---|

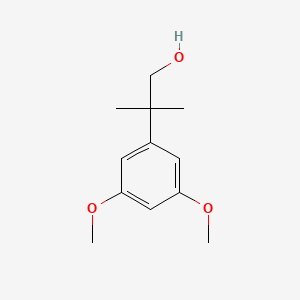

Fórmula molecular |

C17H18O4 |

Peso molecular |

286.32 g/mol |

Nombre IUPAC |

3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O4/c1-20-16-4-3-5-17(21-2)14(16)10-11-15(19)12-6-8-13(18)9-7-12/h3-9,18H,10-11H2,1-2H3 |

Clave InChI |

BRIOVNZRUNCVKT-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC=C1)OC)CCC(=O)C2=CC=C(C=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)

![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)